alpha-Cyclodextrin, hexakis(hydrogen sulfate) alpha-Cyclodextrin, hexakis(hydrogen sulfate)
Brand Name: Vulcanchem
CAS No.: 135514-70-4
VCID: VC17168075
InChI: InChI=1S/C36H60O30.6H2O4S/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;6*1-5(2,3)4/h7-54H,1-6H2;6*(H2,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1
SMILES:
Molecular Formula: C36H72O54S6
Molecular Weight: 1561.3 g/mol

alpha-Cyclodextrin, hexakis(hydrogen sulfate)

CAS No.: 135514-70-4

Cat. No.: VC17168075

Molecular Formula: C36H72O54S6

Molecular Weight: 1561.3 g/mol

* For research use only. Not for human or veterinary use.

alpha-Cyclodextrin, hexakis(hydrogen sulfate) - 135514-70-4

Specification

CAS No. 135514-70-4
Molecular Formula C36H72O54S6
Molecular Weight 1561.3 g/mol
IUPAC Name (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid
Standard InChI InChI=1S/C36H60O30.6H2O4S/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;6*1-5(2,3)4/h7-54H,1-6H2;6*(H2,1,2,3,4)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1
Standard InChI Key FFWHUKVWDBRDGO-WWKXUIADSA-N
Isomeric SMILES C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Canonical SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Alpha-cyclodextrin, hexakis(hydrogen sulfate) retains the fundamental framework of its parent molecule, alpha-cyclodextrin, which consists of six D-glucopyranose units connected via α(1→4) linkages . The hexagonal macrocyclic structure forms a truncated cone with a hydrophobic interior cavity (diameter ~4.7–5.3 Å) and a hydrophilic exterior due to the presence of hydroxyl groups . The sulfation process introduces six hydrogen sulfate (-OSO3H) groups, typically at the C6 positions of the glucose units, as evidenced by synthetic analogs like hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin .

Molecular Formula: C36H72O54S6
Molecular Weight: 1561.3 g/mol
IUPAC Name: (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;sulfuric acid.

Solubility and Stability Enhancements

Synthesis and Production

Synthetic Pathways

The synthesis of alpha-cyclodextrin, hexakis(hydrogen sulfate) involves a multi-step regioselective sulfation process. A representative method includes:

  • Protection of Hydroxyl Groups: Selective protection of primary (C6) hydroxyl groups using trityl or tert-butyldimethylsilyl (TBDMS) ethers.

  • Sulfation: Treatment with sulfur trioxide-triethylamine complex or chlorosulfonic acid to introduce sulfate groups at the C6 positions.

  • Deprotection: Removal of protecting groups under mild acidic or basic conditions .

Large-scale production (kilogram quantities) has been achieved for related compounds, such as hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin, demonstrating the feasibility of industrial synthesis .

Analytical Characterization

Critical quality control parameters include:

  • Degree of Substitution (DS): Confirmed via elemental analysis or ion chromatography to ensure six sulfate groups per molecule.

  • Purity: Assessed using high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .

Pharmaceutical and Biomedical Applications

Drug Delivery Systems

The compound’s ability to form inclusion complexes with hydrophobic drugs addresses key challenges in drug formulation:

  • Solubility Enhancement: Complexation with poorly water-soluble drugs like paclitaxel increases solubility by up to 100-fold.

  • Stability Improvement: Protects labile drugs (e.g., peptides) from enzymatic degradation in the gastrointestinal tract.

  • Targeted Release: Sulfate groups enable pH-dependent release in tumor microenvironments or inflamed tissues due to interactions with overexpressed anionic sites .

Anticoagulant and Anti-inflammatory Effects

Sulfated cyclodextrins exhibit heparin-like anticoagulant activity by binding to antithrombin III, though with reduced potency compared to heparin . Preclinical studies suggest potential applications in managing thrombosis and inflammation.

Analytical Chemistry Applications

Chiral Separation in Capillary Electrophoresis

Alpha-cyclodextrin, hexakis(hydrogen sulfate) serves as a chiral selector in CE for resolving enantiomers of pharmaceuticals. Its sulfated structure provides:

  • Enhanced Selectivity: Differential binding to enantiomers via hydrogen bonding and electrostatic interactions .

  • Adjustable Mobility: Effective mobility (μeff\mu_{\text{eff}}) of analytes can be modulated by varying background electrolyte concentration, enabling fine-tuned separations .

Comparative Performance with Other Cyclodextrins

A study comparing sulfated alpha-, beta-, and gamma-cyclodextrins demonstrated that alpha-cyclodextrin, hexakis(hydrogen sulfate) exhibits unique selectivity for small, rigid analytes like catecholamines, whereas larger CDs (e.g., gamma derivatives) better accommodate bulky molecules .

Comparative Analysis with Other Cyclodextrins

PropertyAlpha-Cyclodextrin, Hexakis(HSO4)Beta-CyclodextrinHexakis(6-O-Sulfo)-Alpha-CD
Cavity Diameter (Å)4.7–5.36.0–6.54.7–5.3
Solubility (g/100 mL)>501.85>50
ApplicationsDrug delivery, CEFood industryAntiviral agents
Sulfation SitesC6N/AC6

This sulfated derivative outperforms native alpha-cyclodextrin in solubility and interaction versatility while maintaining a smaller cavity size ideal for encapsulating compact molecules .

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